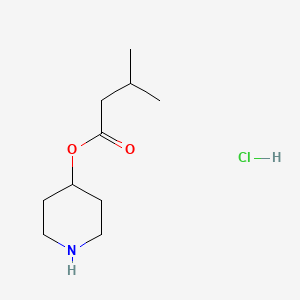
4-Piperidinyl 3-methylbutanoate hydrochloride
描述
4-Piperidinyl 3-methylbutanoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .
准备方法
The synthesis of 4-Piperidinyl 3-methylbutanoate hydrochloride typically involves the esterification of 3-methylbutanoic acid with 4-piperidinol, followed by the conversion to its hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反应分析
4-Piperidinyl 3-methylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using
生物活性
4-Piperidinyl 3-methylbutanoate hydrochloride, a compound belonging to the class of piperidine derivatives, has garnered attention for its potential biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₁₄ClN₁O₂
- Molecular Weight : 181.66 g/mol
The presence of the piperidine ring contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperidine moiety allows for significant interactions with neurotransmitter receptors, particularly muscarinic acetylcholine receptors. This interaction can modulate neurotransmission and influence various physiological processes.
Key Mechanisms:
- Receptor Agonism : Acts as an agonist for muscarinic receptors, potentially enhancing cholinergic signaling.
- Inhibition of Enzymatic Activity : May inhibit specific enzymes involved in neurotransmitter metabolism, further affecting signaling pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antinociceptive Effects : Studies have shown that compounds in the piperidine class exhibit pain-relieving properties. For instance, similar compounds have been evaluated for their efficacy in reducing pain in animal models.
- Anti-inflammatory Properties : Piperidine derivatives have demonstrated anti-inflammatory effects in various assays, suggesting potential therapeutic applications in inflammatory conditions.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Activity
In a study exploring the anti-inflammatory effects of piperidine derivatives, it was found that compounds similar to this compound significantly reduced edema in carrageenan-induced paw edema models. The compound demonstrated a dose-dependent reduction in inflammation, comparable to established anti-inflammatory drugs like indomethacin .
Comparative Analysis with Similar Compounds
Piperidine derivatives often share similar biological activities; however, variations in substituents can lead to differences in potency and selectivity. For example, compounds with additional functional groups may exhibit enhanced solubility and bioavailability.
Table 2: Comparison with Related Compounds
| Compound Name | Activity Type | Potency Level |
|---|---|---|
| 4-Piperidinyl 3-methylbutanoate | Antinociceptive | Moderate |
| 3-Benzoyl-1-methyl-4-phenylpiperidinol | Anti-inflammatory | High |
| N-substituted piperidine derivatives | Neurotransmitter Modulation | Variable |
属性
IUPAC Name |
piperidin-4-yl 3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(2)7-10(12)13-9-3-5-11-6-4-9;/h8-9,11H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEUECYREQFMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















